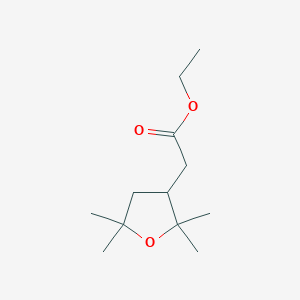

Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-6-14-10(13)7-9-8-11(2,3)15-12(9,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVBSPQFHKAZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(OC1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate with two analogous esters is provided below:

Key Observations :

- Steric Effects: The tetramethyloxolan core in the target compound introduces pronounced steric hindrance, likely reducing its reactivity in nucleophilic or cycloaddition reactions compared to the planar oxindole and benzofuran derivatives.

- Electronic Effects : The oxindole derivative (2a) features a conjugated ylidene system, enabling participation in asymmetric Michael additions and photochemical cycloadditions . In contrast, the sulfinyl group in the benzofuran analog enhances electrophilicity, facilitating hydrogen bonding and π-π stacking in crystal structures .

Reactivity Insights :

- The benzofuran analog’s synthesis highlights the role of sulfoxide formation, a step absent in the target compound’s likely preparation.

Crystallographic and Intermolecular Interactions

- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate: Exhibits aromatic π-π interactions (center-to-center distance: 3.814 Å) and three non-classical C-H⋯O hydrogen bonds, stabilizing its crystal lattice . The sulfinyl group participates in weak C-H⋯π interactions.

- This compound : Steric bulk from tetramethyl groups likely disrupts close packing, reducing crystalline order compared to the benzofuran derivative.

Preparation Methods

Alkylation Using Ethyl Chloroacetate or Ethyl Bromoacetate

One common approach to synthesize ethyl esters with substituted oxolane rings involves nucleophilic substitution reactions where the oxolane derivative acts as a nucleophile or electrophile.

- Procedure: The 2,2,5,5-tetramethyloxolane-3-yl moiety can be functionalized to form a suitable nucleophile (e.g., an alkoxide or enolate) which then reacts with ethyl chloroacetate or ethyl bromoacetate under basic conditions.

- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone, with bases like potassium carbonate or sodium hydride to generate the nucleophile.

- Temperature: Reflux or controlled heating (e.g., 50–80 °C) for several hours improves yield.

- Outcome: Formation of the this compound via SN2 mechanism.

This approach is analogous to the synthesis of ethyl 2-(5-methylthiophen-3-yl)acetate, where sodium chloride in water and dimethyl sulfoxide at 155 °C for 8 hours was used, yielding 80% product.

Esterification of Corresponding Acids

An alternative method involves:

- Synthesizing or isolating 2-(2,2,5,5-tetramethyloxolan-3-yl)acetic acid

- Esterifying with ethanol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or using coupling reagents

- This method is classical Fischer esterification or via coupling agents like DCC (dicyclohexylcarbodiimide)

This approach is common for preparing ethyl esters of benzothiazolyl acetates and related heterocyclic esters, where reflux in ethanol with acid catalysts is standard.

Multistep Synthesis Involving Ring Formation and Side Chain Introduction

Given the complexity of the tetramethyloxolane ring:

- The ring may be constructed first via cyclization reactions from suitable diols or polyols with ketones or aldehydes.

- Subsequent alkylation or acylation introduces the ethyl acetate side chain.

- This strategy is supported by analogous syntheses of ethyl 2-benzothiazolyl acetate, where ring systems are built first, followed by ester formation.

Detailed Research Findings and Data Tables

Notes on Reaction Optimization and Purification

- Reaction atmosphere: Most reactions are performed under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

- Purification: Products are typically purified by recrystallization (e.g., from petroleum ether or ethyl acetate mixtures) or column chromatography.

- Characterization: Purity and structure confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- Yields: Vary depending on method but generally range from 70% to 95% with high purity achievable.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate in a laboratory setting?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions using precursors like tetramethyloxolane derivatives and ethyl acetate. For example, refluxing sodium ethoxide in absolute ethanol with ethyl acetoacetate and a ketone derivative can yield similar ester compounds . Purification typically involves recrystallization from ethanol or chromatography. Ensure anhydrous conditions to avoid hydrolysis of the ester group.

Q. How can researchers safely handle this compound given its GHS hazard classifications?

- Methodological Answer : Based on GHS classifications (acute toxicity, skin/eye irritation), use PPE including nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers away from oxidizers .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- FT-IR : Identify ester carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and oxolane ring vibrations (C-O-C) near 1100–1250 cm⁻¹ .

- NMR : ¹H NMR reveals ethyl ester protons (triplet at ~1.2 ppm for CH₃, quartet at ~4.1 ppm for CH₂), while ¹³C NMR confirms carbonyl carbons (~170 ppm) and tetramethyloxolane carbons .

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction studies be optimized to determine the molecular conformation of this compound?

- Methodological Answer : Use software suites like WinGX or ORTEP-3 for data refinement and visualization . Grow crystals via slow evaporation in solvents like ethanol or DCM. Key parameters:

- Data-to-parameter ratio : Aim for >10:1 to ensure model reliability.

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C-H···O) to explain packing motifs .

- Disorder resolution : Apply split-atom models for overlapping groups (e.g., ethyl ester rotamers) .

Q. What strategies are employed to resolve contradictions in biological activity data between different pyridazine derivatives containing similar ester groups?

- Methodological Answer :

- Dose-response assays : Compare IC₅₀ values across derivatives to assess potency variations.

- Structural analysis : Use X-ray crystallography to correlate activity with substituent positioning (e.g., steric effects of tetramethyl groups) .

- Statistical validation : Apply ANOVA or regression models to isolate variables (e.g., solvent polarity, assay conditions) affecting activity .

Q. Which computational chemistry approaches are most suitable for modeling the electronic structure and potential pharmacological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase) using AutoDock Vina. Focus on hydrogen-bonding interactions with active sites .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.